molecular formula C20H22Br2N2O2 B2837787 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol CAS No. 325695-37-2

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol

Cat. No.: B2837787
CAS No.: 325695-37-2
M. Wt: 482.216
InChI Key: LAQAENADPYABIU-UHFFFAOYSA-N
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Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol is a synthetic organic compound that features a carbazole core substituted with bromine atoms and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Carbazole is brominated at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated carbazole is then reacted with a suitable amine, such as tetrahydrofuran-2-ylmethylamine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to hydrogen, or the hydroxyl group can be reduced to a methylene group.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield various substituted carbazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-1-ol: Similar structure with a different position of the hydroxyl group.

    1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-butan-2-ol: Similar structure with an extended carbon chain.

    1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-one: Similar structure with a ketone group instead of a hydroxyl group.

Uniqueness

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol is unique due to its specific substitution pattern and the presence of both bromine atoms and a tetrahydrofuran moiety. This combination of functional groups may impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Br2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h3-6,8-9,15-16,23,25H,1-2,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQAENADPYABIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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